![molecular formula C14H21N3O2 B6298978 2-Piperazin-1-yl-isonicotinic acid tert-butyl ester CAS No. 2368871-33-2](/img/structure/B6298978.png)
2-Piperazin-1-yl-isonicotinic acid tert-butyl ester
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Overview
Description
“2-Piperazin-1-yl-isonicotinic acid tert-butyl ester” is a chemical compound . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .
Scientific Research Applications
Chemical Synthesis
The compound can be used as a basic building block in chemical synthesis . It allows for rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Protein Degrader Library
It is amenable for linker attachment via reductive amination, making it a valuable component in the creation of a protein degrader library .
PROTAC Development
The compound is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Antihistamines
A derivative of the compound, 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid tert-Butyl Ester, is used in the research of antihistamines . Antihistamines are drugs that treat allergic rhinitis and other allergies.
Thalidomide-based PROTACs
The compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . Thalidomide is a medication used to treat a number of cancers and skin conditions.
Hydromethylation Sequence
In combination with a Matteson–CH2–homologation, the compound allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation. This hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activities against enzymes like buche
Mode of Action
Compounds with similar structures have been reported to inhibit enzymes through mechanisms such as aza-michael addition . The compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.
Result of Action
Similar compounds have shown inhibitory activities against certain enzymes , which could lead to changes at the molecular and cellular level. More research is needed to fully understand the effects of this compound.
properties
IUPAC Name |
tert-butyl 2-piperazin-1-ylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)11-4-5-16-12(10-11)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBKMRJFLRAGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-yl-isonicotinic acid tert-butyl ester |
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